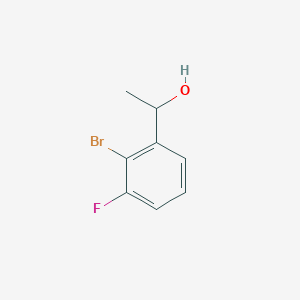
Disodium;9,10-dioxoanthracene-2,7-disulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of disodium;9,10-dioxoanthracene-2,7-disulfonic acid typically involves the reaction of anthraquinone with sodium sulfite in the presence of an oxidizing agent. The reaction is carried out under controlled temperature and reaction time to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
Disodium;9,10-dioxoanthracene-2,7-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into anthrahydroquinone or other reduced forms.
Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include sulfuric acid for sulfonation and sodium chlorate for oxidation. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Disodium;9,10-dioxoanthracene-2,7-disulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is utilized in studies involving redox reactions and electron transfer processes.
Mechanism of Action
The mechanism of action of disodium;9,10-dioxoanthracene-2,7-disulfonic acid involves its ability to undergo redox reactions. The compound can accept and donate electrons, making it useful in various electron transfer processes. Its molecular targets and pathways include interactions with other redox-active molecules and participation in catalytic cycles .
Comparison with Similar Compounds
Disodium;9,10-dioxoanthracene-2,7-disulfonic acid can be compared with other similar compounds such as:
9,10-Anthraquinone-2,6-disulfonic acid disodium salt: This compound has similar redox properties but differs in the position of the sulfonic acid groups.
1,4-Diamino-9,10-dihydro-9,10-dioxoanthracene-2,3-disulfonic acid disodium salt: This compound contains amino groups in addition to the sulfonic acid groups, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
Molecular Formula |
C14H8Na2O8S2+2 |
|---|---|
Molecular Weight |
414.3 g/mol |
IUPAC Name |
disodium;9,10-dioxoanthracene-2,7-disulfonic acid |
InChI |
InChI=1S/C14H8O8S2.2Na/c15-13-9-3-1-7(23(17,18)19)5-11(9)14(16)12-6-8(24(20,21)22)2-4-10(12)13;;/h1-6H,(H,17,18,19)(H,20,21,22);;/q;2*+1 |
InChI Key |
CSCLXYAAXMCWLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)C(=O)C3=C(C2=O)C=CC(=C3)S(=O)(=O)O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[4-(1,1-Difluoro-ethyl)-phenyl]-methyl-amine](/img/structure/B13912845.png)

![[cis-4-(Methylamino)tetrahydrofuran-3-YL]methanol](/img/structure/B13912847.png)
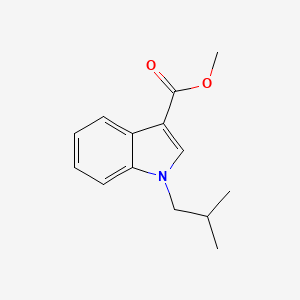
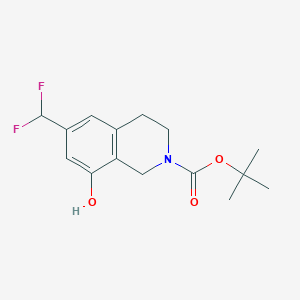

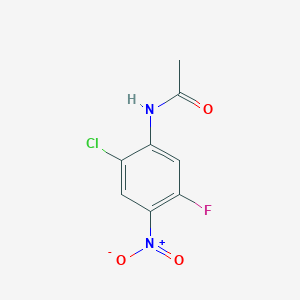
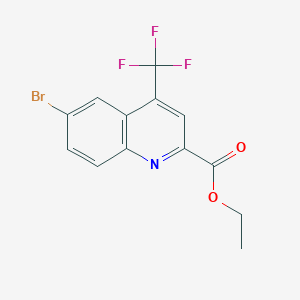
![Ethyl 1-(7-cyanopyrazolo[1,5-a]pyridin-4-yl)-5-(trifluoromethyl)pyrazole-4-carboxylate](/img/structure/B13912899.png)
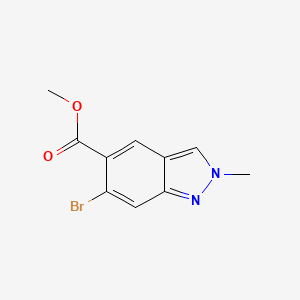
![6-Isopropyl-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridine;dihydrochloride](/img/structure/B13912912.png)
